![molecular formula C8H7NS B112646 ベンゾ[b]チオフェン-2-アミン CAS No. 4521-30-6](/img/structure/B112646.png)

ベンゾ[b]チオフェン-2-アミン

概要

説明

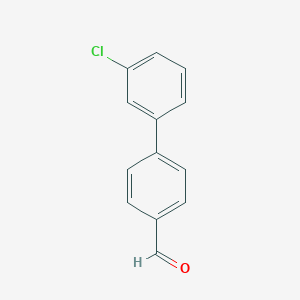

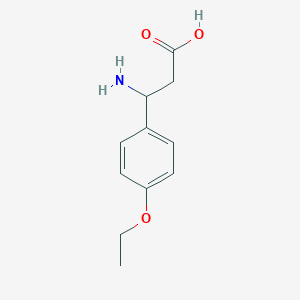

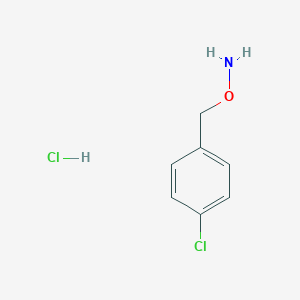

Benzo[b]thiophen-2-amine is a compound with the molecular formula C8H7NS . It is a key structural component in natural products and synthetic compounds, and has been used in the synthesis of organic compounds, multifunctional materials, and drug molecules .

Synthesis Analysis

Several methods have been developed for the synthesis of Benzo[b]thiophen-2-amine. One method involves the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes . Another method involves a copper(I)-catalyzed Ullmann C–N coupling .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-2-amine consists of a benzene ring fused with a thiophene ring, with an amine group attached to the second carbon of the thiophene ring . The molecular weight is 149.21 g/mol .Chemical Reactions Analysis

Benzo[b]thiophen-2-amine can undergo various chemical reactions. For instance, it can participate in copper(I)-catalyzed Ullmann C–N coupling reactions . It can also react with alkynyl sulfides to form 3-substituted benzothiophenes .Physical And Chemical Properties Analysis

Benzo[b]thiophen-2-amine has a molecular weight of 149.21 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 54.3 Ų .科学的研究の応用

抗菌作用

ベンゾ[b]チオフェン-2-アミン誘導体は、抗菌作用を示すことがわかっています。それらは、C. albicans ATCC 10231、B. subtilis ATCC 6633、E. coli ATCC 25922、およびS. aureus ATCC 25923 などの微生物に対して試験されています。3-(4-アミノベンゾエチニル)-2-(チオフェン-2-イル)ベンゾ[b]チオフェン(12E)などの誘導体は、S. aureus に対して高い抗菌活性を示しています。

抗真菌作用

3-ヨード-2-(チオフェン-2-イル)ベンゾ[b]チオフェン(10)および3-(トリメチルシリルエチニル)-2-(チオフェン-2-イル)ベンゾ[b]チオフェン(12K)など、ベンゾ[b]チオフェン-2-アミン誘導体のいくつかは、現在の真菌性疾患に対する抗真菌剤として潜在力があることがわかっています。 .

抗酸化能

ベンゾ[b]チオフェン-2-アミン誘導体のいくつかは、高い抗酸化能を示しています。たとえば、3-(1H-インドール-2-イル)-2-(チオフェン-2-イル)ベンゾ[b]チオフェン(16)および3-(4-アミノベンゾエチニル)-2-(チオフェン-2-イル)ベンゾ[b]チオフェン(12E)は、普遍的に認められているトロロックスの基準を超える抗酸化能を示しています。 .

抗がん作用

ベンゾ[b]チオフェン-2-アミン誘導体は、その潜在的な抗がん作用について合成および評価されてきました。 17b、17d、および17fなどのいくつかの化合物は、HT-29およびA549がん細胞株の両方で、陽性対照薬であるソラフェニブと同等の抗増殖活性を示しました。 .

アポトーシス誘導

特に化合物17dなど、特定の誘導体は、HT-29細胞でアポトーシスとG0/G1期の細胞周期停止を誘導することがわかっています。 .

ヒトモノアミンオキシダーゼ(hMAO)阻害剤

一連のベンゾ[b]チオフェン-3-オールが合成され、ラット皮質シナプトソームにおけるインビトロおよびエクビボでの潜在的なヒトモノアミンオキシダーゼ(hMAO)阻害剤として調査されました。 .

有機合成の中間体

ベンゾ[b]チオフェン-2-アミンは、非常に重要な複素環系誘導体です。それは、生物活性化合物を含むさまざまな分子の調製のための有機合成における中間体として使用されてきました。 .

作用機序

Target of Action

Benzo[b]thiophen-2-amine is a heteroaromatic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a valuable target for controlling circulating melatonin levels .

Mode of Action

The interaction of Benzo[b]thiophen-2-amine with its targets results in various changes. For instance, when it interacts with AANAT, it inhibits the enzyme’s activity . This inhibition can disrupt the normal rhythm of melatonin production in the pineal gland, which can have significant effects on circadian rhythms and other physiological processes .

Biochemical Pathways

It is known that the compound can influence the melatonin synthesis pathway due to its interaction with aanat . By inhibiting AANAT, Benzo[b]thiophen-2-amine can reduce the production of melatonin, a hormone that plays a crucial role in regulating sleep-wake cycles and other circadian rhythms .

Result of Action

The inhibition of AANAT by Benzo[b]thiophen-2-amine can lead to a decrease in melatonin levels . This can disrupt the body’s circadian rhythms, potentially leading to sleep disorders, mood disorders, and other health issues . Additionally, some derivatives of Benzo[b]thiophen-2-amine have shown high antibacterial activity against S. aureus , indicating that they could potentially be used in the treatment of bacterial infections.

Safety and Hazards

Benzo[b]thiophen-2-amine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Given the wide range of biological activities of benzo[b]thiophen-2-amine and its derivatives, there is significant interest in further exploring its potential uses in drug discovery and development . Future research may focus on developing more efficient synthesis methods, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

特性

IUPAC Name |

1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJBBMMLIDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501364 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4521-30-6 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?

A1: Benzo[b]thiophen-2-amine serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. Benzo[b]thiophen-2-amine is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)